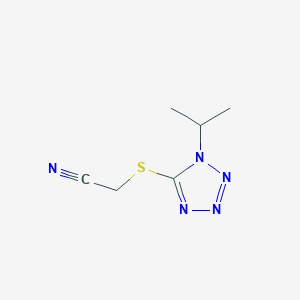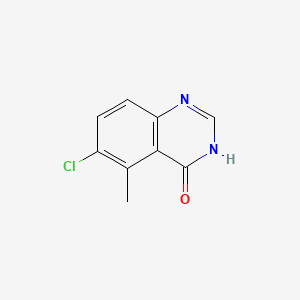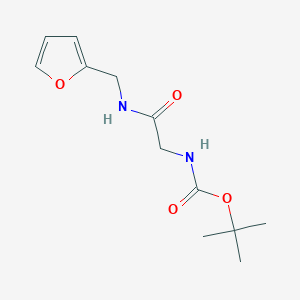
2,6-Pyridinediylbis(methylene) bis(4-nitrobenzoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Pyridinediylbis(methylene) bis(4-nitrobenzoate) is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with methylene bridges and nitrobenzoate groups
Métodos De Preparación
The synthesis of 2,6-Pyridinediylbis(methylene) bis(4-nitrobenzoate) typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,6-dibromomethylpyridine with 4-nitrobenzoic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
2,6-Pyridinediylbis(methylene) bis(4-nitrobenzoate) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methylene bridges can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,6-Pyridinediylbis(methylene) bis(4-nitrobenzoate) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound’s ability to interact with biological molecules makes it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 2,6-Pyridinediylbis(methylene) bis(4-nitrobenzoate) involves its interaction with molecular targets such as enzymes and receptors. The nitrobenzoate groups can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, affecting their function. The pyridine ring can also participate in π-π stacking interactions with aromatic residues, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar compounds to 2,6-Pyridinediylbis(methylene) bis(4-nitrobenzoate) include:
2,6-Dibromomethylpyridine: A precursor in the synthesis of the target compound.
4-Nitrobenzoic acid: Another precursor used in the synthesis.
2-Amino-6-methylpyridinium 4-nitrobenzoate: A compound with similar structural features but different functional groups, used in optoelectronics and other applications.
The uniqueness of 2,6-Pyridinediylbis(methylene) bis(4-nitrobenzoate) lies in its combination of a pyridine ring with methylene bridges and nitrobenzoate groups, which imparts specific chemical and physical properties not found in other similar compounds.
Propiedades
Fórmula molecular |
C21H15N3O8 |
|---|---|
Peso molecular |
437.4 g/mol |
Nombre IUPAC |
[6-[(4-nitrobenzoyl)oxymethyl]pyridin-2-yl]methyl 4-nitrobenzoate |
InChI |
InChI=1S/C21H15N3O8/c25-20(14-4-8-18(9-5-14)23(27)28)31-12-16-2-1-3-17(22-16)13-32-21(26)15-6-10-19(11-7-15)24(29)30/h1-11H,12-13H2 |
Clave InChI |
XRZMUXYCGBQEEF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-[1,2-Propanediylbis(iminomethylylidene)]bis(5,5-dimethyl-1,3-cyclohexanedione)](/img/structure/B14908914.png)

![6'-Bromo-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole]](/img/structure/B14908929.png)



![(4S,7S,9aS)-4-((tert-Butoxycarbonyl)amino)-5-oxooctahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxylic acid](/img/structure/B14908951.png)






